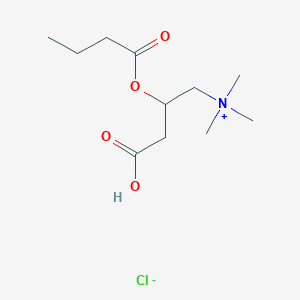
N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound, in particular, has unique structural features that make it valuable in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a tertiary amine and an alkyl halide.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol, under reflux conditions. The temperature and reaction time are optimized to achieve maximum yield.
Quaternization Reaction: The tertiary amine reacts with the alkyl halide to form the quaternary ammonium compound. The reaction is typically exothermic and may require cooling to control the temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds.
Applications De Recherche Scientifique
N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane permeability and ion transport.
Medicine: Studied for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride involves its interaction with biological membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, causing structural damage and increased permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl 3-carboxypropylammonium chloride
- N,N,N-Trimethyl 2-hydroxy-3-carboxypropylammonium chloride
- N,N,N-Trimethyl 2-acetoxy-3-carboxypropylammonium chloride
Uniqueness
N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride is unique due to its specific structural features, which confer distinct physicochemical properties. Its butyryloxy group enhances its hydrophobicity, making it more effective as a surfactant and antimicrobial agent compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
18828-59-6 |
|---|---|
Formule moléculaire |
C11H22ClNO4 |
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
(2-butanoyloxy-3-carboxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H |
Clé InChI |
SRYJSBLNSDMCEA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


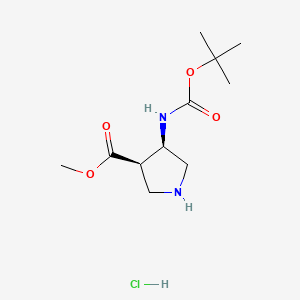
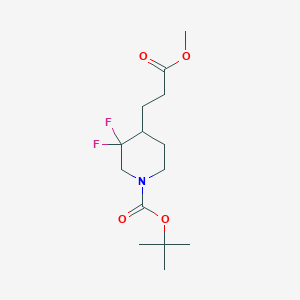
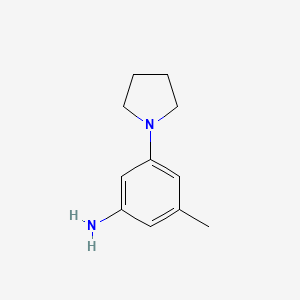
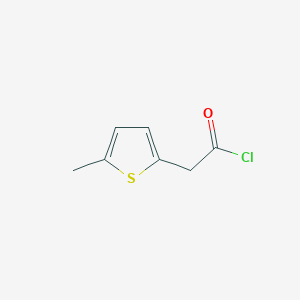
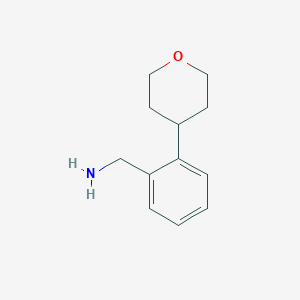
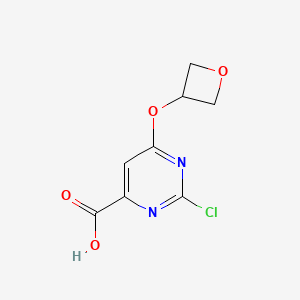
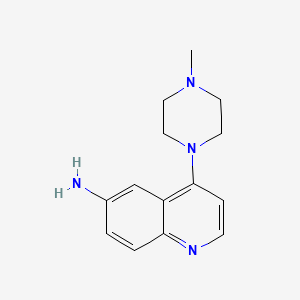
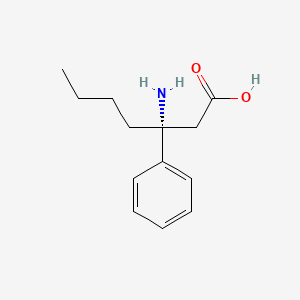

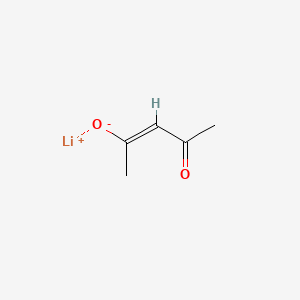
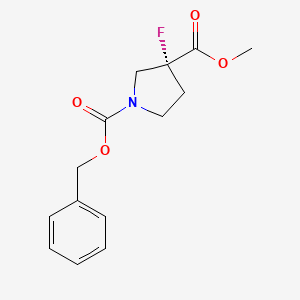
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)

